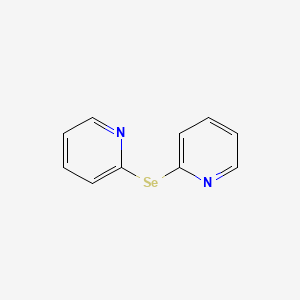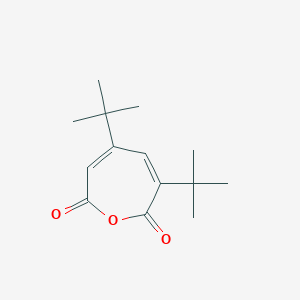
3,5-Ditert-butyloxepine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Ditert-butyloxepine-2,7-dione is an organic compound with the molecular formula C14H20O3 It is a derivative of oxepine, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and two ketone groups at the 2 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyloxepine-2,7-dione typically involves the oxidation of 3,5-di-tert-butylphenol. The process begins with the formation of 3,5-di-tert-butyl-1,2-benzoquinone, which is then subjected to further oxidation to yield the desired oxepine derivative. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent oxidation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent extraction and recrystallization techniques are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions
3,5-Ditert-butyloxepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 3,5-ditert-butyl-2,7-diol.
Substitution: Formation of halogenated derivatives such as 3,5-ditert-butyl-2,7-dibromo-oxepine.
科学的研究の応用
Chemistry
In organic chemistry, 3,5-Ditert-butyloxepine-2,7-dione is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit anti-inflammatory and antioxidant properties, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 3,5-Ditert-butyloxepine-2,7-dione involves its interaction with molecular targets through oxidation-reduction reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its tert-butyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
- 3,5-Di-tert-butyl-1,2-benzoquinone
- 3,5-Di-tert-butylphenol
- 3,5-Di-tert-butylcatechol
Uniqueness
Compared to its analogs, 3,5-Ditert-butyloxepine-2,7-dione exhibits unique reactivity due to the presence of the oxepine ring and the positioning of the ketone groups.
特性
CAS番号 |
24289-60-9 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
3,5-ditert-butyloxepine-2,7-dione |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)9-7-10(14(4,5)6)12(16)17-11(15)8-9/h7-8H,1-6H3 |
InChIキー |
JHQGKBQXKMLUFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)OC(=O)C(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)
![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B14156846.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)
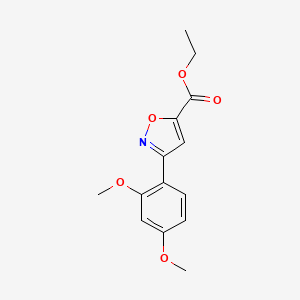
![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)
![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)
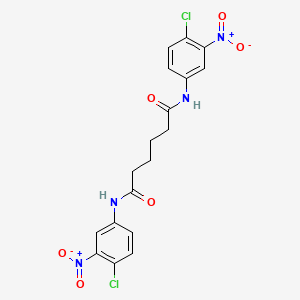
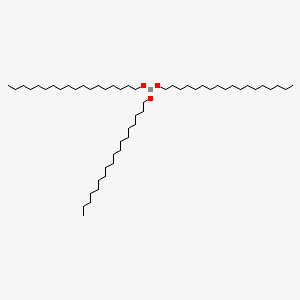
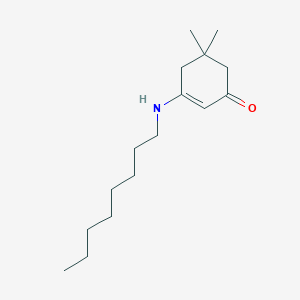
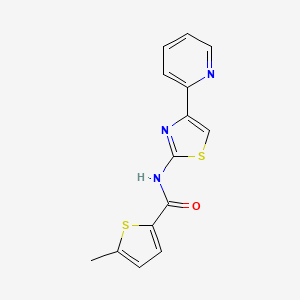
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
